6-Bromo-2H-1,4-benzoxazine-3(4H)-thione
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Overview
Description
6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is an organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 6th position and a thione group at the 3rd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of 2-amino-4-bromophenol with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, solvents like ethanol or methanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted benzoxazines
Scientific Research Applications
6-Bromo-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,4-benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.
2H-1,4-benzoxazine-3(4H)-thione: Lacks the bromine atom at the 6th position.
6-Chloro-2H-1,4-benzoxazine-3(4H)-thione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is unique due to the presence of both the bromine atom and the thione group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions
Properties
IUPAC Name |
6-bromo-4H-1,4-benzoxazine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXSMDKMRNUCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(O1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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